molecular formula C14H10Cl2O2 B2520041 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde CAS No. 381693-49-8

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde

Cat. No.: B2520041
CAS No.: 381693-49-8
M. Wt: 281.13
InChI Key: XUIQILLRYOYQRT-UHFFFAOYSA-N
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Description

3-Chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde is a substituted benzaldehyde derivative featuring three distinct functional groups:

  • Chlorine at position 3.
  • (2-Chlorophenyl)methyl group at position 5.
  • Hydroxyl group at position 2.

Properties

IUPAC Name

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-4-2-1-3-10(12)5-9-6-11(8-17)14(18)13(16)7-9/h1-4,6-8,18H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIQILLRYOYQRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC(=C(C(=C2)Cl)O)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzyl chloride with 3-chloro-2-hydroxybenzaldehyde under basic conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The chloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide, NaOH) and a suitable solvent (e.g., ethanol).

Major Products Formed

    Oxidation: Formation of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzoic acid.

    Reduction: Formation of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde exhibit significant antimicrobial properties. A study synthesized sulfonamides containing the 5-chloro-2-hydroxybenzaldehyde scaffold and evaluated their efficacy against Gram-positive bacteria. The results showed promising antibacterial activity, suggesting potential uses in developing new antimicrobial agents .

Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can undergo various reactions, such as electrophilic aromatic substitution and nucleophilic addition, allowing chemists to create complex molecules with desired functionalities. For instance, its aldehyde group can participate in condensation reactions to form more complex structures .

Synthesis of Novel Compounds
The compound has been used in the synthesis of novel phenolic compounds through methods like the phenol-yne reaction. This approach enhances the properties of chitosan derivatives, leading to materials with improved antibacterial characteristics .

Material Science

Polymer Development
In material science, this compound has been utilized to develop polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices can enhance the material's resistance to degradation and improve overall performance in various applications .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAntimicrobial AgentsSignificant activity against Gram-positive bacteria
Anti-inflammatory AgentsInhibition of pro-inflammatory cytokines
Organic SynthesisBuilding Block for Complex MoleculesVersatile reactions leading to complex structures
Synthesis of Novel CompoundsEnhanced properties in chitosan derivatives
Material SciencePolymer DevelopmentImproved thermal/mechanical properties

Case Studies

  • Antimicrobial Efficacy Study
    A series of sulfonamide derivatives containing the 5-chloro-2-hydroxybenzaldehyde scaffold were synthesized and tested against various bacterial strains. Results indicated that certain compounds exhibited significant antibacterial activity, highlighting their potential as new therapeutic agents .
  • Polymer Enhancement Research
    In a study focusing on polymer composites, this compound was incorporated into a chitosan matrix. The resulting material showed enhanced antibacterial properties and improved mechanical strength, making it suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 3-chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of chloro and hydroxy groups can influence its binding affinity and specificity towards these targets. Additionally, the compound’s ability to undergo various chemical reactions can modulate its activity and potency.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features and molecular properties of the target compound with its analogues:

Compound Name Molecular Formula Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Citations
3-Chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde C₁₄H₁₀Cl₂O₂ 3-Cl, 5-(2-Cl-benzyl), 2-OH 281.14 Hypothesized antimicrobial/agrochemical uses
3-(Chloromethyl)-2-hydroxy-5-methylbenzaldehyde C₉H₉ClO₂ 3-ClCH₂, 5-CH₃, 2-OH 184.62 Intermediate in organic synthesis
5-(Chloromethyl)-2-hydroxybenzaldehyde C₈H₇ClO₂ 5-ClCH₂, 2-OH 170.59 Reactivity studies
2-Amino-5-chloro-3-methylbenzaldehyde C₈H₈ClNO 2-NH₂, 5-Cl, 3-CH₃ 169.61 Enhanced nucleophilic reactivity
3-Chloro-5-(2-chlorobenzylsulfonyl)-1,2,4-thiadiazole C₁₀H₆Cl₂N₂O₂S₂ Thiadiazole core with sulfonyl group 347.22 Fungicidal applications

Key Observations :

  • Substituent Effects : The (2-chlorophenyl)methyl group in the target compound increases molecular weight by ~100 g/mol compared to 3-(chloromethyl)-5-methyl derivatives, enhancing hydrophobicity and steric hindrance .

Physicochemical Properties

Solubility and Lipophilicity
  • Target Compound : The (2-chlorophenyl)methyl group likely reduces water solubility compared to analogues with smaller substituents (e.g., 5-(chloromethyl)-2-hydroxybenzaldehyde). Calculated logP values for similar compounds range from 2.5–3.5, indicating moderate lipophilicity .
  • 3-(Chloromethyl)-5-Methyl Derivative: Lower molecular weight (184.62 g/mol) and methyl group improve solubility in polar solvents like methanol .
Crystallinity and Hydrogen Bonding
  • Intramolecular O-H···O interactions, as seen in 2-hydroxy-3-methoxymethyl-5-methylbenzaldehyde (), stabilize the molecular structure. The target compound’s hydroxyl and aldehyde groups may form similar interactions, though the bulky (2-chlorophenyl)methyl group could disrupt crystal packing .

Biological Activity

3-Chloro-5-[(2-chlorophenyl)methyl]-2-hydroxybenzaldehyde is a synthetic compound with notable biological activity. This article delves into its pharmacological properties, including antimicrobial, cytotoxic, antioxidant, and anti-inflammatory activities, supported by various research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H12Cl2O2. It features a hydroxyl group, a chlorobenzene moiety, and an aldehyde functional group, which contribute to its biological activities.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
This compoundPseudomonas aeruginosa25 µg/mL

Cytotoxic Activity

In vitro studies have indicated that this compound exhibits cytotoxic effects on several cancer cell lines. The compound's cytotoxicity was assessed using the MTT assay, revealing IC50 values that suggest potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa15
MCF-710
A54912

Antioxidant Activity

The antioxidant capacity of the compound was evaluated through DPPH radical scavenging assays. The results indicated that it possesses a significant ability to neutralize free radicals, which is crucial for preventing oxidative stress-related diseases.

Sample Concentration (µg/mL)% Inhibition
1025
5060
10085

Anti-inflammatory Activity

In vivo studies have demonstrated anti-inflammatory effects in animal models. The compound significantly reduced edema in paw inflammation models when administered at appropriate doses.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry reported that derivatives of similar structures showed potent antibacterial activity against resistant strains of bacteria, highlighting the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assessment : Research conducted by Alpan et al. (2021) emphasized the cytotoxic potential of compounds with similar functional groups, suggesting that the presence of a hydroxyl group enhances interaction with cellular targets .
  • Antioxidant Evaluation : A comparative analysis revealed that compounds with similar structures exhibited varying degrees of antioxidant activity, with some achieving IC50 values comparable to established antioxidants like butylated hydroxytoluene (BHT) .

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